3-Bromo-4-hydroxypyridin-2(1h)-one
Overview
Description
3-Bromo-4-hydroxypyridin-2(1H)-one: is a chemical compound with the molecular formula C5H4BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one typically involves the bromination of 4-hydroxypyridin-2(1H)-one. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 3-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxypyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of 3-bromo-4-pyridone.
Reduction: Formation of 4-hydroxypyridin-2(1H)-one.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-hydroxypyridin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of drugs with antimicrobial or anticancer properties. Its ability to undergo various chemical modifications makes it a versatile starting material for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxypyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, allowing the compound to bind to specific sites on the target molecules. This binding can result in the inhibition or activation of the target, leading to various biological effects.
Comparison with Similar Compounds
3-Chloropyridine: Similar in structure but with a chlorine atom instead of bromine.
2-Bromopyridine: Bromine atom is located at the 2-position instead of the 3-position.
4-Hydroxypyridin-2(1H)-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: 3-Bromo-4-hydroxypyridin-2(1H)-one is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-4-hydroxy-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILZSVFBALMCGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295996 | |
Record name | 5-Bromo-4-hydroxy-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-79-3 | |
Record name | 5-Bromo-4-hydroxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80791-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-hydroxy-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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